molecular formula C7H9BrO B2562556 2-Bromocyclohexene-1-carbaldehyde CAS No. 38127-47-8

2-Bromocyclohexene-1-carbaldehyde

Cat. No. B2562556
CAS RN: 38127-47-8
M. Wt: 189.052
InChI Key: JBOQAJUQZHIPGU-UHFFFAOYSA-N
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Description

2-Bromocyclohexene-1-carbaldehyde is a chemical compound with the molecular formula C7H9BrO . It contains a total of 18 atoms, including 9 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .


Synthesis Analysis

2-Bromocyclohexene-1-carbaldehyde can be used as a ligand in the palladium cross-coupling reaction for amines and aldehydes . The reaction proceeds via an oxidative addition, followed by a reductive elimination, to form the desired product .


Molecular Structure Analysis

The molecular structure of 2-Bromocyclohexene-1-carbaldehyde consists of 7 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The average mass of the molecule is 189.050 Da, and the monoisotopic mass is 187.983673 Da .


Chemical Reactions Analysis

2-Bromocyclohexene-1-carbaldehyde can participate in E2 reactions, which are typically seen with secondary and tertiary alkyl halides . The reaction mechanism is a single step concerted reaction with one transition state .


Physical And Chemical Properties Analysis

The molecular formula of 2-Bromocyclohexene-1-carbaldehyde is C7H9BrO . It has an average mass of 189.050 Da and a monoisotopic mass of 187.983673 Da .

Scientific Research Applications

1. Chemical Synthesis and Material Applications 2-Bromocyclohexene-1-carbaldehyde and its derivatives, like 2-bromobenzaldehyde, are pivotal in the synthesis of various compounds with potential biological, medicinal, and material applications. These compounds are especially useful in bromovinyl aldehyde chemistry, predominantly under palladium-catalyzed conditions. Their versatility allows for the construction of a wide array of compounds, demonstrating the compound's significant role in material science and synthetic chemistry (Ghosh & Ray, 2017).

2. Synthesis of Heterocyclic Compounds 2-Bromocyclohexene-1-carbaldehyde has been instrumental in synthesizing novel organic heterocyclic ligands. These ligands are synthesized through a series of reactions including bromo-substitution, oxidation, and cyclocondensation, showcasing the compound's utility in creating complex molecular structures of significant chemical interest (Wen, 2012).

3. Role in Stereocontrolled Synthesis The compound plays a crucial role in stereocontrolled synthesis. It acts as a versatile building block in the synthesis of a wide array of substances with biological significance. It facilitates the production of α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products, highlighting its importance in creating biologically active and structurally diverse molecules (Alcaide & Almendros, 2001; 2002).

4. Synthesis of Organochalcogen Compounds The compound is also essential in synthesizing organochalcogen compounds derived from β-bromocyclohexenal. These compounds are stabilized by intramolecular secondary bonding interactions, which are pivotal in studying the structure and reactivity of these unique organometallic compounds (Prasad, Singh, & Butcher, 2016).

5. Generation of Fused Bicyclic Structures 2-Bromocyclohexene-1-carbaldehyde is used to generate fused bicyclic structures. For example, the vinyl bromides derived from the compound are utilized for the preparation of differently sized, fused bicyclic β-lactams of non-conventional structure through Heck cyclization. This highlights its role in complex molecular architecture generation and the exploration of new chemical spaces (Alcaide, Almendros, & Rodríguez-Acebes, 2005).

Mechanism of Action

The mechanism of action of 2-Bromocyclohexene-1-carbaldehyde involves its use as a ligand in the palladium cross-coupling reaction for amines and aldehydes . The reaction proceeds via an oxidative addition, followed by a reductive elimination, to form the desired product .

Safety and Hazards

2-Bromocyclohexene-1-carbaldehyde is classified as a flammable liquid (Category 4), and it poses a short-term (acute) aquatic hazard (Category 2) . It is toxic to aquatic life with long-lasting effects . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

2-bromocyclohexene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOQAJUQZHIPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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